![molecular formula C13H9BrN2S B12611060 5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a phenylthio group at the 3-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it a valuable subject of study in various fields.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the phenylthio group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and thiolation reagents like thiophenol in the presence of a base. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature settings .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- can be compared with other similar compounds, such as:
5-Bromo-7-azaindole: Similar in structure but lacks the phenylthio group, which may result in different biological activities.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylthio group, making it less versatile in certain chemical reactions.
7-Azaindole: A simpler structure without the bromine and phenylthio substituents, used in different research contexts
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.
Propiedades
Fórmula molecular |
C13H9BrN2S |
|---|---|
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
5-bromo-3-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2S/c14-9-6-11-12(8-16-13(11)15-7-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Clave InChI |
OIQFOJOLDCDHSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CNC3=C2C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


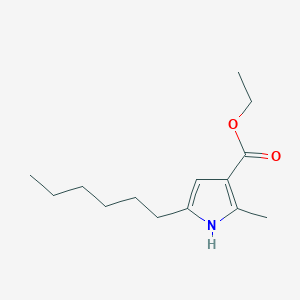
![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
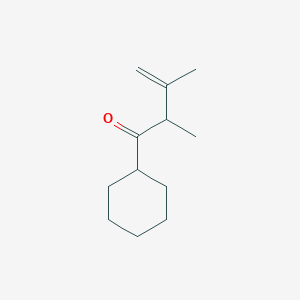

![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
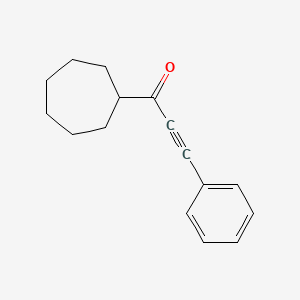
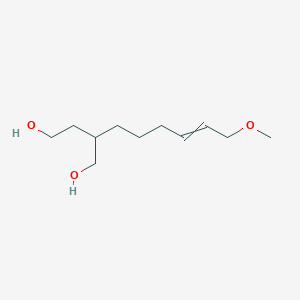
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
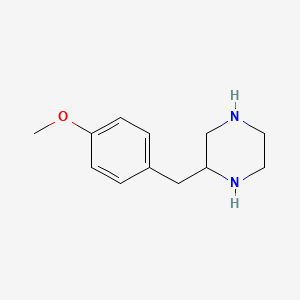
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)

